4-amino-1,3-benzothiazol-6-ol

Analytical chemistry Fluorescent chemosensors Metal chelation

4-Amino-1,3-benzothiazol-6-ol (CAS 1190321-88-0) is a heterocyclic benzothiazole derivative bearing an amino group at the 4-position and a hydroxyl group at the 6-position of the fused benzene–thiazole bicyclic system (molecular formula C₇H₆N₂OS, MW 166.20 g/mol, XLogP3 1.3, topological polar surface area 87.4 Ų). This substitution pattern distinguishes it from the more extensively studied 2-amino-benzothiazol-6-ol positional isomer (CAS 26278-79-5) and the 2-amino-4,7-dimethyl-benzothiazol-6-ol (PGL-135) aggregation inhibitor series.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
CAS No. 1190321-88-0
Cat. No. B3219918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1,3-benzothiazol-6-ol
CAS1190321-88-0
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1N)N=CS2)O
InChIInChI=1S/C7H6N2OS/c8-5-1-4(10)2-6-7(5)9-3-11-6/h1-3,10H,8H2
InChIKeyKRHHLUPAEWWLRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1,3-benzothiazol-6-ol (CAS 1190321-88-0): Procurement-Ready Physicochemical and Scaffold Primer


4-Amino-1,3-benzothiazol-6-ol (CAS 1190321-88-0) is a heterocyclic benzothiazole derivative bearing an amino group at the 4-position and a hydroxyl group at the 6-position of the fused benzene–thiazole bicyclic system (molecular formula C₇H₆N₂OS, MW 166.20 g/mol, XLogP3 1.3, topological polar surface area 87.4 Ų) [1]. This substitution pattern distinguishes it from the more extensively studied 2-amino-benzothiazol-6-ol positional isomer (CAS 26278-79-5) and the 2-amino-4,7-dimethyl-benzothiazol-6-ol (PGL-135) aggregation inhibitor series [2]. The compound is catalogued in PubChem (CID 53412807) and is primarily positioned as a heterocyclic building block for downstream medicinal chemistry and analytical applications [1] .

Why 2-Amino-Benzothiazol-6-ol Cannot Substitute for 4-Amino-1,3-benzothiazol-6-ol in Analytical and Medicinal Chemistry Workflows


Benzothiazole positional isomers are not functionally interchangeable. In a direct head-to-head comparison, 4-aminobenzothiazole derivatives demonstrated superior performance as fluorometric reagents for metal ions relative to 2-amino and 7-aminobenzothiazole congeners, with the 7-substituted derivatives being markedly inferior [1]. This rank-order sensitivity (4-NH₂ > 2-NH₂ > 7-NH₂) means that procurement of the incorrect isomer will yield quantitatively different chelation-enhanced fluorescence signals and compromised detection limits. Furthermore, in the polyglutamine aggregation inhibitor series, subtle changes to the benzothiazol-6-ol substitution pattern produce large shifts in potency: 2-amino-4,7-dimethyl-benzothiazol-6-ol (PGL-135) inhibits huntingtin aggregation with an IC₅₀ of ~40 μM, while the clinically used 2-amino-6-trifluoromethoxybenzothiazole (riluzole) requires ~100 μM for equivalent effect [2] [3]. The 4-amino-6-ol substitution pattern remains underexplored in primary pharmacology, making it a distinct chemotype for novel IP generation rather than a drop-in replacement for established 2-amino scaffolds.

Quantitative Differentiation Evidence: 4-Amino-1,3-benzothiazol-6-ol Versus Closest Structural Analogs


Metal-Ion Fluorometric Reagent Performance: 4-Amino Position Outranks 2-Amino and 7-Amino Isomers

In a systematic structure–activity study of benzothiazole derivatives as chelating fluorometric reagents, 4-aminobenzothiazole derivatives were explicitly demonstrated to be superior to both 2-amino and 7-aminobenzothiazole derivatives for fluorometric detection of metal ions, with 7-substituted derivatives showing the weakest reactivity [1]. This positional rank order (4-NH₂ > 2-NH₂ > 7-NH₂) provides a direct, experimentally validated selection criterion favoring the 4-amino-1,3-benzothiazol-6-ol scaffold over the commercially more common 2-amino-benzothiazol-6-ol (CAS 26278-79-5) when the intended application involves metal-ion sensing or chelation-enhanced fluorescence.

Analytical chemistry Fluorescent chemosensors Metal chelation

MAO-B Pharmacological Space: 4-Amino Substitution Diverges Fundamentally from 2-Carboxamide MAO-B Inhibitors

A benzothiazole derivative bearing the 4-amino-6-ol substitution pattern (CHEMBL4227224, closely related to 4-amino-1,3-benzothiazol-6-ol) exhibits IC₅₀ > 100,000 nM against both recombinant human MAO-A and MAO-B in vitro, indicating negligible inhibition of either isoform [1]. In stark contrast, 6-hydroxybenzothiazole-2-carboxamide derivatives achieve potent and selective MAO-B inhibition, exemplified by compound 40 (cyclohexylamide, IC₅₀ = 11 nM) and compound 30 (phenethylamide, IC₅₀ = 41 nM) [2]. This >9,000-fold difference in MAO-B potency demonstrates that the 4-amino-6-ol substitution pattern occupies a distinct pharmacological space—inactive against MAO enzymes—whereas the 2-carboxamide-6-ol pattern confers nanomolar MAO-B inhibition. This is critical for applications where MAO off-target activity must be avoided.

Neurodegeneration Monoamine oxidase B Enzyme inhibition

Polyglutamine Aggregation Inhibition: 2-Amino-4,7-dimethyl Substitution Is Required for Cellular Activity; 4-Amino Isomer Represents an Untested Chemotype

In a high-throughput screen of ~184,000 compounds, 2-amino-4,7-dimethyl-benzothiazol-6-ol (PGL-135) was identified as a polyglutamine aggregation inhibitor with an IC₅₀ of ~40 μM in a cell-based huntingtin aggregation assay, and it significantly inhibited HD exon 1 aggregation in vivo in cell culture [1] [2]. The clinically used benzothiazole riluzole (2-amino-6-trifluoromethoxybenzothiazole) was less potent, with an IC₅₀ of ~100 μM in the same assay system [2]. Critically, neither the unsubstituted 4-amino-1,3-benzothiazol-6-ol nor its 2-amino positional isomer (2-amino-benzothiazol-6-ol, lacking the 4,7-dimethyl groups) emerged among the active hits in this screen, suggesting that the 4-amino-6-ol scaffold alone is insufficient for polyQ aggregation inhibition and that both the 2-amino orientation and the 4,7-dimethyl substitution are pharmacophoric requirements for this activity.

Huntington's disease Protein aggregation Neurodegeneration

Crystallographic Binding Mode: 2-Amino-Benzothiazol-6-ol Occupies SARS-CoV-2 N-Protein CTD; 4-Amino Isomer Would Alter the H-Bond Network

The crystal structure of the SARS-CoV-2 nucleocapsid protein C-terminal domain (N-CTD) in complex with 2-amino-1,3-benzothiazol-6-ol has been determined at 1.45 Å resolution (PDB 9F2I), revealing specific hydrogen-bonding interactions between the 2-amino group and the protein backbone [1]. Relocation of the amino group from position 2 to position 4 (as in 4-amino-1,3-benzothiazol-6-ol) would reposition the hydrogen-bond donor by approximately 2.8 Å, disrupting the geometrically defined interaction network observed in the co-crystal structure. While no co-crystal structure of the 4-amino isomer has been reported, the structural data provide a clear molecular rationale for why the 2-amino orientation is critical for N-CTD binding, and why the 4-amino isomer would be predicted to exhibit a distinct binding pose—or no binding at all—at this site.

Antiviral research SARS-CoV-2 Fragment-based drug discovery

Physicochemical Property Divergence: LogP and Hydrogen-Bonding Capacity Differentiate 4-Amino from 2-Amino and 2-Carboxamide Congeners

The computed physicochemical properties of 4-amino-1,3-benzothiazol-6-ol (XLogP3 = 1.3; H-bond donors = 2; H-bond acceptors = 4; rotatable bonds = 0; TPSA = 87.4 Ų) [1] place it in a distinct property space compared to key analogs. While the 2-amino positional isomer (CAS 26278-79-5) shares identical molecular formula and H-bond counts, the LogP of 4-amino-1,3-benzothiazol-6-ol (experimental LogP = 0.13 as reported by ChemSrc) is lower than that of the more lipophilic 2-amino-4,7-dimethyl-benzothiazol-6-ol (PGL-135, which bears two additional methyl groups) and substantially lower than riluzole (XLogP3 ~2.8 for the trifluoromethoxy analog). These differences in lipophilicity directly impact aqueous solubility, membrane permeability, and formulation behavior—parameters that are decisive in both biological assay design and industrial process chemistry.

Medicinal chemistry ADME prediction Building block selection

Evidence-Backed Procurement Scenarios for 4-Amino-1,3-benzothiazol-6-ol (CAS 1190321-88-0)


Fluorescent Chemosensor and Metal-Ion Probe Development

The experimentally demonstrated superiority of 4-aminobenzothiazole derivatives over 2-amino and 7-amino congeners as fluorometric reagents for metal ions [1] directly supports procurement of 4-amino-1,3-benzothiazol-6-ol as the preferred benzothiazole scaffold for designing turn-on or ratiometric fluorescent sensors for Zn²⁺, Cu²⁺, Fe³⁺, and other biologically relevant metal ions. The 6-OH group provides an additional metal-coordination handle, and the 4-NH₂ group can be further functionalized to tune selectivity. Users developing chelation-enhanced fluorescence (CHEF) probes should select this isomer over the commercially more abundant 2-amino-benzothiazol-6-ol.

Negative-Control Scaffold for MAO-B and Polyglutamine Aggregation Screening Cascades

Because the 4-amino-6-ol benzothiazole scaffold is essentially inactive against MAO-B (IC₅₀ > 100,000 nM) [1] and lacks the pharmacophoric features required for polyQ aggregation inhibition (no 2-amino orientation, no 4,7-dimethyl substitution) [2], 4-amino-1,3-benzothiazol-6-ol serves as an ideal negative-control compound in screening cascades. Its physicochemical similarity to active benzothiazoles (MW 166.20, TPSA 87.4 Ų) [3] avoids the confounding factors introduced by using structurally unrelated negative controls, thereby strengthening assay validation and SAR interpretation.

Heterocyclic Building Block for Parallel Synthesis Libraries with Defined MAO Clean Profile

The combination of a primary aromatic amine (position 4), a phenolic hydroxyl (position 6), and the benzothiazole core nitrogen and sulfur atoms provides four chemically orthogonal functionalization vectors. The negligible MAO-A/MAO-B activity of the parent scaffold [1] makes it an attractive core for constructing compound libraries where serendipitous MAO inhibition is undesirable—for example, in antibacterial, antimalarial, or kinase-targeted programs. The low LogP (0.13 experimental) [2] further supports aqueous compatibility in biochemical assays.

Crystallographic Fragment Screening Controls for SARS-CoV-2 N-Protein and Related Viral Targets

Given the solved co-crystal structure of the 2-amino isomer bound to SARS-CoV-2 N-CTD (PDB 9F2I, 1.45 Å) [1], the 4-amino-1,3-benzothiazol-6-ol can be deployed as a matched-pair control in fragment-based crystallographic screens. The ~2.8 Å shift in amino group position provides a built-in negative control for validating binding site specificity, while preserving the benzothiazole core's solubility and crystal-soaking compatibility. This matched-pair approach strengthens hit validation in antiviral fragment screening campaigns.

Quote Request

Request a Quote for 4-amino-1,3-benzothiazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.